molecular formula C17H12BrClO4 B2541521 (E)-1-(5-bromo-2-hydroxyphenyl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-en-1-one CAS No. 391228-84-5

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-en-1-one

Cat. No.: B2541521
CAS No.: 391228-84-5
M. Wt: 395.63
InChI Key: UVUCIPVRAXSAJP-HNQUOIGGSA-N
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Description

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H12BrClO4 and its molecular weight is 395.63. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(5-bromo-2-hydroxyphenyl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-en-1-one, a derivative of chalcone, has garnered attention due to its potential biological activities. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound based on available literature.

1. Chemical Structure and Synthesis

The molecular structure of the compound features a chalcone backbone with specific substitutions that may influence its biological properties. The synthesis typically involves the condensation reaction between appropriate aromatic aldehydes and ketones under various conditions, such as microwave irradiation or traditional heating methods.

Synthetic Pathway:

  • Reagents: 5-bromo-2-hydroxybenzaldehyde and 6-chloro-4H-1,3-benzodioxin.
  • Method: Condensation reaction followed by purification techniques such as recrystallization.

2.1 Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine and chlorine) is often linked to enhanced antimicrobial activity due to increased lipophilicity and reactivity.

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Similar Chalcone Derivative8–32Antimicrobial

2.2 Cytotoxicity

The cytotoxic effects of chalcone derivatives have been explored in various cancer cell lines. For example, studies indicate that certain chalcones can inhibit cell proliferation in breast cancer (MCF-7) and other tumor cell lines.

Example Study Findings:

  • MCF-7 Cell Line: The compound exhibited IC50 values indicating moderate to high cytotoxicity.

The biological mechanisms underlying the activity of this compound are thought to involve:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit key protein kinases involved in cell signaling pathways associated with cancer progression.

4. Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Bromine and Chlorine Substituents: These halogens enhance the biological activity by increasing the electrophilicity of the compound.
SubstituentEffect on Activity
BromineIncreases reactivity
ChlorineEnhances lipophilicity

5. Case Studies

Several case studies have investigated related compounds:

  • Chalcone Derivatives Against Cancer: A study found that modifications in the chalcone structure significantly affected their cytotoxicity against various cancer cell lines.
  • Antimicrobial Efficacy: Another study highlighted the role of halogenated chalcones in combating resistant bacterial strains.

Properties

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClO4/c18-12-2-4-16(21)14(7-12)15(20)3-1-10-5-13(19)6-11-8-22-9-23-17(10)11/h1-7,21H,8-9H2/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUCIPVRAXSAJP-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=CC(=O)C3=C(C=CC(=C3)Br)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C/C(=O)C3=C(C=CC(=C3)Br)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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